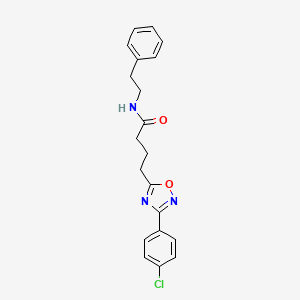
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide, also known as CPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CPOP is a member of the oxadiazole family of compounds, which have shown promise in various fields of research due to their unique chemical properties.
作用机制
The mechanism of action of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is not fully understood, but it is thought to involve the modulation of the GABAergic system. This compound has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that has a calming effect on the nervous system. This may be responsible for the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain, reduce the levels of corticosterone (a stress hormone), and increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide in lab experiments is its high purity and yield. This makes it a reliable and consistent compound to work with. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide. One area of research is to further investigate its mechanism of action and how it modulates the GABAergic system. Another area of research is to explore its potential applications in other fields, such as cancer research or drug addiction research. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a promising compound for research due to its unique chemical properties and potential applications in various fields. Its mechanism of action is not fully understood, but it has shown anxiolytic and antidepressant effects in animal models. Further research is needed to fully understand its mechanism of action and potential applications in humans.
合成方法
The synthesis of 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide involves several steps, including the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form 4-chlorophenyl-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N-phenethylbutyramide to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield, making it a viable option for research applications.
科学研究应用
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide has been studied for its potential applications in various fields of research. One of the most promising areas of research for this compound is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs to treat anxiety and depression.
属性
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-17-11-9-16(10-12-17)20-23-19(26-24-20)8-4-7-18(25)22-14-13-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLHXKVNCWCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


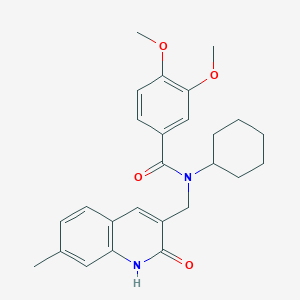
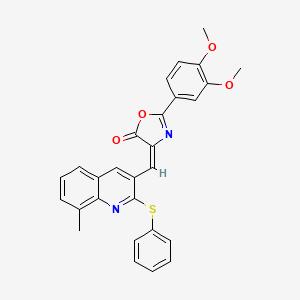
![2-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697681.png)
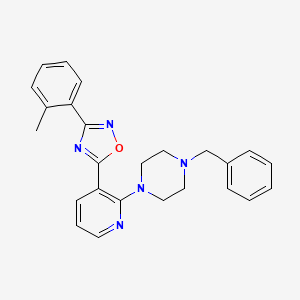
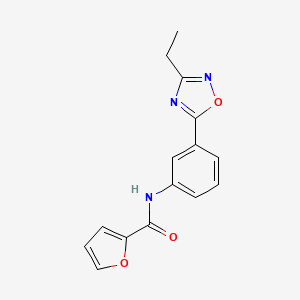
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)
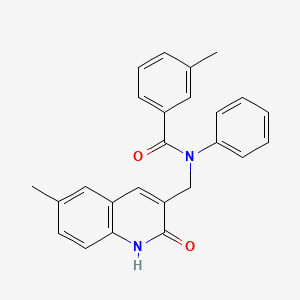
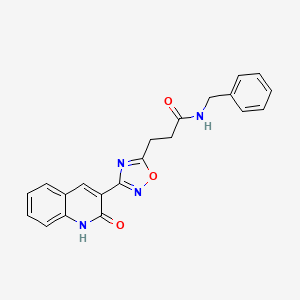
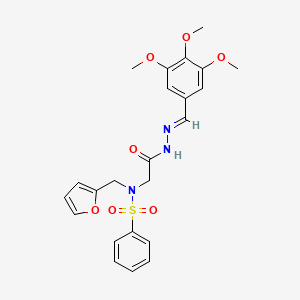
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7697725.png)
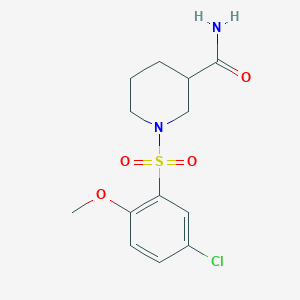
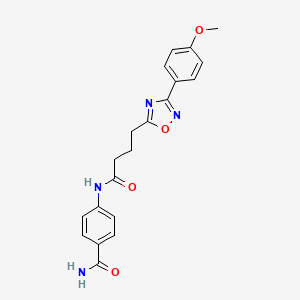
![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)